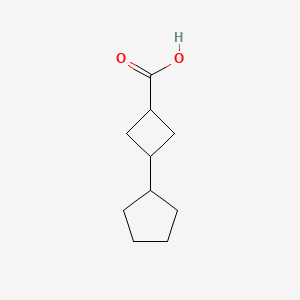
Cyclobutanecarboxylic acid, 3-cyclopentyl-
Overview
Description
Synthesis Analysis
“Cyclobutanecarboxylic acid” can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . “Cyclopentanecarboxylic acid” can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The molecular structure of “Cyclobutanecarboxylic acid” is represented as C4H7CO2H . The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties . In cyclobutanecarboxylic acid, this ring is attached to a carboxylic acid group (-COOH), which adds polarity and the ability to participate in hydrogen bonding .Chemical Reactions Analysis
“Cyclobutanecarboxylic acid” is an intermediate in organic synthesis. For example, it is a precursor to cyclobutylamine . The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .Physical and Chemical Properties Analysis
“Cyclobutanecarboxylic acid” is a colorless liquid with a molar mass of 100.117 g·mol −1 . It has a melting point of -7.5 °C and a boiling point of 191.5–193.5 °C . “Cyclopentanecarboxylic acid” is a colorless oil with a molar mass of 114.144 g·mol −1 . It has a melting point of -7 °C and a boiling point of 212 °C .Scientific Research Applications
Synthetic Methodology and Chemical Reactions
Cyclobutane derivatives, including "Cyclobutanecarboxylic acid, 3-cyclopentyl-", are utilized in synthetic chemistry for their unique structural properties. For instance, the study by Niwayama and Houk (1992) demonstrates the control of torquoselectivity in cyclobutene electrocyclic reactions, a fundamental aspect of synthetic organic chemistry that can be applied to the synthesis of complex molecules (Niwayama & Houk, 1992). Additionally, Lopchuk et al. (2017) discuss the strain-release heteroatom functionalization, showcasing how cyclobutane derivatives are used to modify lead compounds in drug discovery, thus pushing the boundaries of unexplored chemical space (Lopchuk et al., 2017).
Chemical Synthesis and Improvements
The work by Huang Bin and Zhang Zheng-lin (2010) on the synthesis of 3-Oxocyclobutanecarboxylic acid demonstrates the efficiency and cost-effectiveness of their methodology, which could be relevant for large-scale preparation of cyclobutane derivatives (Huang Bin & Zhang Zheng-lin, 2010).
Medicinal Chemistry and Drug Development
In drug development, the unique properties of cyclobutanes, such as their puckered structure and chemical inertness, are exploited to achieve desirable biological activities. Van der Kolk et al. (2022) highlight the role of cyclobutane rings in improving metabolic stability and pharmacophore direction, among other factors, in small-molecule drug candidates (Van der Kolk et al., 2022).
Structural Analysis
Structural and conformational studies of cyclobutane derivatives, as conducted by Reisner et al. (1983), provide critical insights into the molecular geometry that can influence the compound's reactivity and interaction with biological targets (Reisner et al., 1983).
Properties
IUPAC Name |
3-cyclopentylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-8(6-9)7-3-1-2-4-7/h7-9H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGYGNAEIJEXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216226 | |
| Record name | Cyclobutanecarboxylic acid, 3-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66016-20-4 | |
| Record name | Cyclobutanecarboxylic acid, 3-cyclopentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chloroethyl)-2H,3H-imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1659491.png)
![4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo-](/img/structure/B1659495.png)
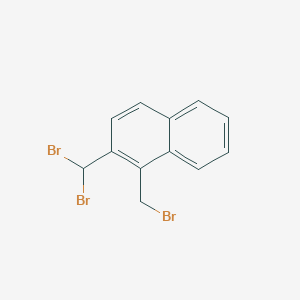
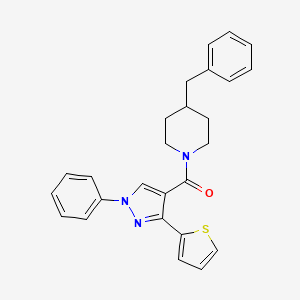
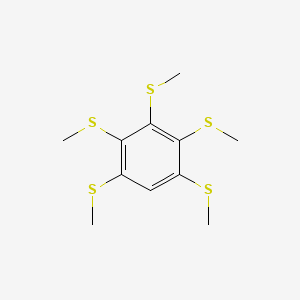
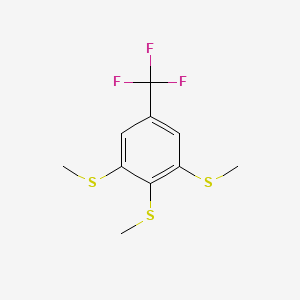
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B1659503.png)
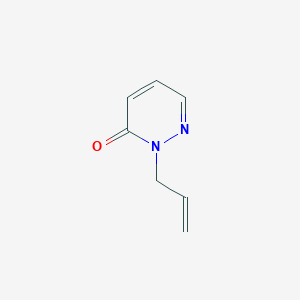
![[2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B1659505.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)benzoate](/img/structure/B1659506.png)
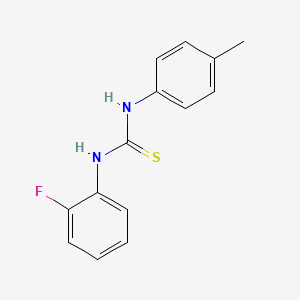
![N-[(5,7-Dichloro-2-hydroxy-1H-indol-3-yl)imino]-1-ethyl-2-methylbenzimidazole-5-carboxamide](/img/structure/B1659508.png)

